A Comprehensive Technical Guide to Triisobutylchlorosilane: Properties, Synthesis, and Applications in Modern Chemistry
A Comprehensive Technical Guide to Triisobutylchlorosilane: Properties, Synthesis, and Applications in Modern Chemistry
For Immediate Release
[CITY, STATE] – [Date] – Triisobutylchlorosilane, a sterically hindered organosilicon compound, serves as a crucial reagent in synthetic organic chemistry, primarily for the protection of hydroxyl groups. This guide provides an in-depth analysis of its chemical and physical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Core Properties of Triisobutylchlorosilane
Triisobutylchlorosilane, also known as chlorotriisobutylsilane, is a colorless to light yellow liquid valued for its role in forming robust silyl ethers.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 13154-25-1 | [1][3] |
| Molecular Formula | C₁₂H₂₇ClSi | [1][3] |
| Molecular Weight | 234.88 g/mol | [1][3] |
| Boiling Point | 225-228 °C | [1] |
| Density | 0.875 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.448 | [1] |
| Flash Point | 190 °F | [1] |
Synthesis of Triisobutylchlorosilane
While specific industrial synthesis protocols are proprietary, the preparation of triisobutylchlorosilane generally follows established organosilicon chemistry principles. A common and logical synthetic route involves the Grignard reaction. This process would entail the reaction of trichlorosilane (SiHCl₃) with isobutylmagnesium bromide (a Grignard reagent). The stoichiometry would be carefully controlled to favor the trisubstituted product.
The probable reaction is as follows:
3 (CH₃)₂CHCH₂MgBr + SiHCl₃ → [(CH₃)₂CHCH₂]₃SiH + 3 MgBrCl
The resulting triisobutylsilane would then be chlorinated to yield the final product, triisobutylchlorosilane.
Applications in Organic Synthesis: The Triisobutylsilyl (TIBS) Protecting Group
The primary utility of triisobutylchlorosilane lies in its function as a protecting group for alcohols, forming a triisobutylsilyl (TIBS) ether. The bulky isobutyl groups create significant steric hindrance around the silicon atom, which imparts a high degree of stability to the resulting silyl ether under a variety of reaction conditions.
Protection of Alcohols: A General Protocol
The reaction of an alcohol with triisobutylchlorosilane to form a TIBS ether is typically carried out under anhydrous conditions, often catalyzed by a weak base such as imidazole. The imidazole acts as a catalyst by forming a more reactive silylating agent, N-(triisobutylsilyl)imidazole.
Below is a representative experimental protocol for the silylation of a primary alcohol:
Step 1: Reaction Setup
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF).
Step 2: Addition of Silylating Agent
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To the stirred solution, add triisobutylchlorosilane (1.2 equivalents) dropwise at room temperature.
Step 3: Reaction Monitoring
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The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
Step 4: Work-up and Purification
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Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram of the Silylation Workflow:
Caption: Workflow for the protection of an alcohol using triisobutylchlorosilane.
Stability of the Triisobutylsilyl Ether
The stability of silyl ethers is a critical consideration in multi-step synthesis. The TIBS group, due to its steric bulk, offers greater stability compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers. Generally, the stability of common silyl ethers to hydrolysis under acidic conditions follows the trend: TMS < TES < TBDMS < TIPS < TIBS (inferred).[4] TIBS ethers are generally stable to a wide range of non-acidic and non-fluoride reaction conditions, including many oxidizing and reducing agents, and organometallic reagents.
Deprotection of Triisobutylsilyl Ethers
The removal of the TIBS protecting group can be achieved under specific conditions, most commonly using a source of fluoride ions or under strongly acidic conditions.
1. Fluoride-Mediated Cleavage:
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Reagents such as tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) are highly effective. The strong silicon-fluorine bond formation drives the reaction to completion.
2. Acid-Catalyzed Cleavage:
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Strong acids, such as hydrochloric acid or hydrofluoric acid, in an appropriate solvent system (e.g., aqueous acetonitrile) can also be used to cleave the silyl ether.[4]
The choice of deprotection method will depend on the other functional groups present in the molecule and their respective stabilities.
Safety and Handling
Triisobutylchlorosilane is a corrosive and moisture-sensitive compound.[1][2] It reacts rapidly with water and other protic solvents, releasing hydrochloric acid.[1] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1][3]
Other Synthetic Applications
Beyond its use as a protecting group, triisobutylchlorosilane is also employed as an intermediate in the synthesis of various materials, including:
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Silicon (IV) phthalocyanines: These compounds have applications as photosensitizers.[1]
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Poly(4-alkylthiazole) polymers: These polymers possess interesting optical and electronic properties.[1]
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Bis(trialkylsilyl oxide) based silicon phthalocyanines: These are used as additives in organic photovoltaics.[1]
Conclusion
Triisobutylchlorosilane is a valuable reagent for the synthetic chemist, offering a robust method for the protection of alcohols. Its stability and predictable reactivity make it a reliable choice in complex synthetic pathways. A thorough understanding of its properties, handling requirements, and reaction conditions is essential for its effective and safe use in the laboratory.
References
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tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Triisobutylchlorosilane (BSC). Pharmaffiliates. [Link]
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Reactions of Alcohols. Chemistry LibreTexts. [Link]
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12.6 Substitution Reactions of Alcohols | Organic Chemistry. Chad's Prep. [Link]
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cleavage of ethers with acid. Chem Help ASAP. [Link]
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Alcohol Reactions - HBr, PBr3, SOCl2. The Organic Chemistry Tutor. [Link]
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Triisobutylsilyl Chloride. ChemBK. [Link]
